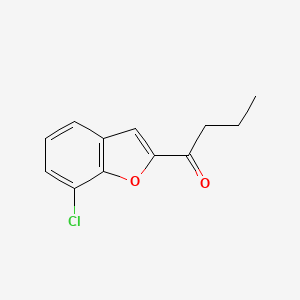

1-(7-Chloro-1-benzofuran-2-yl)butan-1-one

Description

Significance of the Benzofuran (B130515) Scaffold in Heterocyclic Chemistry

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, represents a significant scaffold in heterocyclic chemistry. scienceopen.com This structural motif is prevalent in a vast number of natural products and synthetically derived molecules that exhibit a wide spectrum of biological activities. nih.govnih.gov The inherent physicochemical properties of the benzofuran nucleus make it a versatile building block in the design and synthesis of novel therapeutic agents and functional materials. rsc.org

The interest in benzofuran derivatives is not a recent phenomenon; these compounds have been the subject of extensive study for their applications in medicinal, agricultural, and synthetic chemistry. medcraveonline.com Their presence in clinically approved drugs underscores their therapeutic relevance. nih.gov The broad range of pharmacological properties associated with the benzofuran scaffold includes antimicrobial, anti-inflammatory, and anticancer activities, making it a privileged structure in drug discovery. nih.govrsc.org

Overview of 2-Acylbenzofuran Derivatives in Scientific Inquiry

Within the broader family of benzofurans, 2-acylbenzofuran derivatives are a notable subclass. These compounds are characterized by a ketone group at the C-2 position of the benzofuran ring. The presence of the acyl group provides a key synthetic handle for further molecular elaboration and has been shown to be a critical feature for the biological activity of many derivatives.

Research into 2-acylbenzofurans has revealed their potential in various therapeutic areas. For instance, certain derivatives have been investigated for their potent anticancer activities, showing cytotoxicity against various cancer cell lines. mdpi.commdpi.com Others have demonstrated significant antimicrobial properties, with activity against both bacterial and fungal pathogens. nih.govxjtlu.edu.cn The versatility of the 2-acylbenzofuran scaffold continues to make it an attractive target for the development of new chemical entities with diverse biological functions. nih.govnih.gov

Due to a lack of extensive, publicly available research specifically on 1-(7-Chloro-1-benzofuran-2-yl)butan-1-one, its detailed research findings are not available. However, based on the known reactivity and synthesis of analogous 2-acylbenzofuran compounds, a general understanding of its chemical nature can be inferred. The following table outlines the basic chemical identifiers for this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₁ClO₂ |

| Molecular Weight | 222.67 g/mol |

| CAS Number | 1466935-10-3 |

Structure

3D Structure

Properties

Molecular Formula |

C12H11ClO2 |

|---|---|

Molecular Weight |

222.67 g/mol |

IUPAC Name |

1-(7-chloro-1-benzofuran-2-yl)butan-1-one |

InChI |

InChI=1S/C12H11ClO2/c1-2-4-10(14)11-7-8-5-3-6-9(13)12(8)15-11/h3,5-7H,2,4H2,1H3 |

InChI Key |

DAQVAMWQGYUUKP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=CC2=C(O1)C(=CC=C2)Cl |

Origin of Product |

United States |

Comprehensive Structural Elucidation Techniques for 1 7 Chloro 1 Benzofuran 2 Yl Butan 1 One and Its Analogs

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, offering detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional (1D) NMR provides fundamental information about the number and type of proton and carbon atoms in a molecule.

¹H NMR: The proton NMR spectrum reveals the electronic environment of each hydrogen atom. For 1-(7-Chloro-1-benzofuran-2-yl)butan-1-one, the spectrum is expected to show distinct signals for the aromatic protons on the benzofuran (B130515) ring, the unique proton on the furan (B31954) moiety, and the protons of the n-butanoyl chain. The chemical shifts (δ) are influenced by shielding and deshielding effects, while spin-spin coupling (J) provides information about adjacent protons. For instance, the protons of the ethyl group within the butanoyl chain will appear as a triplet and a sextet, while the terminal methyl group will be a triplet.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments. The spectrum for this compound would feature signals for the carbonyl carbon (typically in the 180-200 ppm range), aromatic and furan carbons (around 110-160 ppm), and the aliphatic carbons of the butanoyl chain at higher field (typically 10-40 ppm).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | - | ~188 |

| Furan C2 | - | ~153 |

| Furan C3 | ~7.6 | ~116 |

| Benzene (B151609) C3a | - | ~129 |

| Benzene C4 | ~7.6 | ~125 |

| Benzene C5 | ~7.3 | ~128 |

| Benzene C6 | ~7.4 | ~124 |

| Benzene C7 | - | ~118 |

| Benzene C7a | - | ~150 |

| Butanoyl CH₂ | ~3.1 (t, J ≈ 7.3 Hz) | ~39 |

| Butanoyl CH₂ | ~1.8 (sext, J ≈ 7.4 Hz) | ~18 |

| Butanoyl CH₃ | ~1.0 (t, J ≈ 7.4 Hz) | ~14 |

Note: Data are predicted based on known values for analogous benzofuran structures. Actual values may vary.

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by revealing correlations between nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the target molecule, COSY would show cross-peaks connecting the adjacent protons in the butanoyl chain (CH₂-CH₂-CH₃) and also between the neighboring aromatic protons on the chlorinated benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects correlations between protons that are close in space, regardless of whether they are connected through bonds. This is crucial for determining stereochemistry and conformation. In this molecule, NOESY could show correlations between the C3-H of the furan ring and the adjacent aromatic proton at C4, as well as between the protons of the butanoyl chain and the furan proton, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation). emerypharma.com It is an unambiguous way to assign the carbon signals for all protonated carbons by linking the known ¹H assignments to the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the final piece of the structural puzzle by showing correlations between protons and carbons over two or three bonds. youtube.com This is vital for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. Key HMBC correlations would exist from the butanoyl CH₂ protons to the furan C2 and C3 carbons, as well as the carbonyl carbon, firmly establishing the connection of the side chain to the benzofuran core.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. acs.org This technique is highly effective for identifying the functional groups present. libretexts.org The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100–3000 |

| Aliphatic C-H | Stretch | 3000–2850 |

| Carbonyl (C=O) | Stretch | 1680–1660 |

| Aromatic C=C | Stretch | 1600–1450 |

| Benzofuran C-O-C | Asymmetric Stretch | 1270–1200 |

| C-Cl | Stretch | 800–600 |

The most prominent peak would be the strong absorption from the carbonyl (C=O) group of the ketone. The presence of both aromatic and aliphatic C-H stretches would also be evident, along with a series of peaks in the "fingerprint region" (below 1500 cm⁻¹) corresponding to the complex vibrations of the entire molecule, including the C-O-C and C-Cl bonds. libretexts.org

Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation, the structural components of the compound.

HRMS measures the m/z value to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the molecule, distinguishing it from other compounds that might have the same nominal mass. For C₁₂H₁₁ClO₂, the presence of chlorine's two stable isotopes, ³⁵Cl and ³⁷Cl (in an approximate 3:1 ratio), will result in two distinct molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units, with a characteristic 3:1 intensity ratio. docbrown.info

In tandem mass spectrometry (MS/MS), a specific ion (such as the molecular ion) is selected, fragmented by collision with an inert gas, and the resulting fragment ions are analyzed. epa.gov This process provides detailed insight into the molecular structure by revealing how the molecule breaks apart.

For this compound, a primary fragmentation pathway involves the alpha-cleavage of the bond between the carbonyl carbon and the butanoyl chain. This would result in the loss of a propyl radical (•C₃H₇) to form a very stable 7-chloro-1-benzofuran-2-yl-acylium ion. nih.govresearchgate.net Further fragmentation could involve the loss of carbon monoxide (CO) from this acylium ion to generate a 7-chloro-1-benzofuran-2-yl cation. Other fragmentations characteristic of the benzofuran ring system would also be observed. nih.govresearchgate.net

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value (for ³⁵Cl) | Proposed Fragment Ion | Formation Pathway |

| 222 | [C₁₂H₁₁³⁵ClO₂]⁺ | Molecular Ion ([M]⁺) |

| 179 | [C₉H₄³⁵ClO]⁺ | Loss of propyl radical (•C₃H₇) via α-cleavage |

| 151 | [C₈H₄³⁵ClO]⁺ | Loss of CO from the m/z 179 fragment |

| 116 | [C₇H₄Cl]⁺ | Fragmentation of the benzofuran ring |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the connectivity and conformation of the molecule. For chiral molecules, X-ray crystallography can be employed to establish the absolute stereochemistry, a critical aspect in medicinal chemistry and materials science.

In the study of this compound and its analogs, single-crystal X-ray diffraction would be the ultimate tool for structural verification. Although a specific crystallographic study for this compound is not publicly available, the analysis of analogous benzofuran structures provides a clear framework for its potential structural elucidation. For instance, the crystal structure of 1-(1-Benzofuran-2-yl)-2-chloroethanone revealed a planar benzofuran ring system that is coplanar with the carbonyl group. researchgate.net Such studies on related compounds demonstrate the power of X-ray crystallography in defining the planarity and substituent orientations in the benzofuran scaffold. researchgate.netresearchgate.net

The determination of absolute configuration is particularly crucial for chiral analogs. By employing anomalous dispersion effects, typically with a suitable heavy atom present in the structure or by using specific X-ray wavelengths, the absolute arrangement of atoms in space can be determined. For example, in the asymmetric synthesis of benzofuran fused azocine (B12641756) derivatives, X-ray crystallography was used to unequivocally assign the (5S, 6S) absolute configuration to one of the products, which then allowed for the confident assignment of stereochemistry to related compounds in the series. rsc.org

The solid-state packing of molecules, governed by intermolecular interactions such as hydrogen bonds, π–π stacking, and van der Waals forces, is also revealed by X-ray crystallography. These interactions are fundamental to understanding the physical properties of the material, including melting point, solubility, and polymorphism. In the crystal structure of 1-(1-Benzofuran-2-yl)-2-chloroethanone, molecules related by a center of symmetry are involved in π–π interactions. researchgate.net Similarly, studies on other benzofuran derivatives have detailed how intermolecular C—H⋯O hydrogen bonds can lead to the formation of chains and other supramolecular architectures. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.268(13) |

| b (Å) | 11.671(15) |

| c (Å) | 15.414(2) |

| α (°) | 75.185(5) |

| β (°) | 72.683(5) |

| γ (°) | 71.301(5) |

| Volume (ų) | 1483.8(3) |

| Z | 4 |

Integrated Spectroscopic and Spectrometric Approaches for Complex Structure Determination

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive structural elucidation in solution and confirmation of the molecular formula and connectivity relies on an integrated approach combining various spectroscopic and spectrometric techniques. This is particularly vital for complex analogs of this compound, where crystallization may be challenging or where understanding the solution-state structure is paramount. The synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is standard practice for the robust characterization of novel compounds. researchgate.netorientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

¹H NMR provides information about the chemical environment, number, and connectivity of hydrogen atoms. For a compound like this compound, one would expect distinct signals for the aromatic protons on the benzofuran ring and the aliphatic protons of the butanoyl chain, with their chemical shifts and coupling patterns revealing their precise locations.

¹³C NMR detects the carbon framework of the molecule, with the chemical shift of each carbon indicating its electronic environment (e.g., carbonyl, aromatic, aliphatic).

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for complex structures. These experiments establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC), allowing for the unambiguous assembly of the molecular puzzle. For instance, in the structural confirmation of newly synthesized heterocycles, NMR spectroscopy was a primary tool. mdpi.com

Mass Spectrometry (MS) determines the mass-to-charge ratio of ions, providing the molecular weight of the compound and, with high-resolution mass spectrometry (HRMS), its elemental composition. The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the molecule's structure, revealing the presence of specific functional groups or substructures.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds. For this compound, a strong absorption band corresponding to the C=O stretching of the ketone would be a key diagnostic feature. Other characteristic bands would indicate the C-Cl bond, aromatic C-H bonds, and the C-O-C ether linkage of the benzofuran ring.

| Technique | Information Provided |

|---|---|

| ¹H NMR | Proton environment, connectivity, and relative stereochemistry |

| ¹³C NMR | Carbon framework and functional groups |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity and structural assembly |

| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental composition |

| Infrared (IR) Spectroscopy | Presence of specific functional groups |

Mechanistic Insights into Biological Activity of Benzofuran Ketone Derivatives

Elucidation of Molecular Mechanisms of Action

Benzofuran (B130515) ketone derivatives exert their biological effects through diverse and complex molecular mechanisms. These range from the induction of programmed cell death in cancer cells to the modulation of key enzymes and interference with microbial metabolic pathways.

Induction of Apoptosis in Cellular Systems

A primary mechanism by which benzofuran ketones exhibit anticancer activity is the induction of apoptosis, or programmed cell death. Various derivatives have been shown to trigger this process in different cancer cell lines.

For instance, a series of benzofuran-substituted chalcone (B49325) derivatives were synthesized and evaluated for their anticancer effects. nih.gov One derivative, in particular, induced apoptosis through caspase-dependent pathways in prostate (PC-3), lung (A549), and breast (MCF-7) cancer cells. nih.gov Further studies on other benzofuran chalcones confirmed their ability to trigger apoptosis via the extrinsic pathway and inhibit cancer cell migration. nih.govnih.gov Similarly, bromoalkyl and bromoacetyl derivatives of benzofuran have been shown to effectively induce apoptosis in human leukemia cells. wikipedia.org The pro-apoptotic activity of these compounds was confirmed through assays demonstrating the activation of caspase-3/7 and the externalization of phosphatidylserine, key markers of apoptosis. wikipedia.org

In some cases, the apoptotic effect is linked to the p53 tumor suppressor protein. A synthetic derivative of benzofuran lignan, for example, induced apoptosis and cleavage of poly(ADP-ribose) polymerase (PARP) specifically in p53-positive cells. mdpi.com This suggests that the apoptotic mechanism can be cell-type specific and dependent on the genetic background of the cancer cell. mdpi.com

Inhibition of Tubulin Polymerization and Mitotic Spindle Disruption

The disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Microtubules, composed of α- and β-tubulin subunits, are essential for forming the mitotic spindle during cell division. nih.govyoutube.com Inhibition of their polymerization leads to cell cycle arrest and subsequent cell death. youtube.com

The benzofuran scaffold has been identified as a key component in potent antimitotic agents that function as tubulin polymerization inhibitors. wikipedia.orgmdpi.com Certain benzofuran derivatives have demonstrated significant inhibition of tubulin polymerization, with potencies comparable to the well-known agent Combretastatin A-4 (CA-4). nih.gov This disruption of microtubule formation leads to an arrest of cancer cells in the G2/M phase of the cell cycle, a hallmark of antimitotic agents. youtube.comrsc.org Molecular modeling studies suggest that these compounds can bind to the colchicine (B1669291) binding site on β-tubulin, sterically hindering the formation of protofilaments and destabilizing the microtubule structure. rsc.org

Modulation of Enzyme Activity (e.g., Farnesyltransferase, PI3K, VEGFR-2, Aromatase, Steroid Sulfatase, Histamine (B1213489) H3 Receptor, Acetylcholinesterase)

Benzofuran ketones have been designed and synthesized to selectively target a range of enzymes implicated in various diseases.

Farnesyltransferase (FTase): This enzyme is crucial for the post-translational modification of proteins involved in cell signaling, including the Ras family of oncoproteins. mdpi.com Inhibition of FTase is a strategy to block aberrant Ras signaling in cancer. mdpi.comnih.gov A series of benzofuran-based compounds have been developed as highly potent FTase inhibitors, with one derivative showing an IC50 value of 1.1 nM and demonstrating antitumor activity in human cancer xenograft models. mdpi.com

PI3K and VEGFR-2: The Phosphatidylinositol-3-kinase (PI3K) signaling pathway is frequently over-activated in cancer, promoting cell survival and proliferation. nih.gov Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Dual inhibition of these targets is a promising anticancer strategy. Novel benzofuran hybrids have been synthesized as dual PI3K/VEGFR-2 inhibitors, with one compound showing potent inhibition of both PI3K (IC50 = 2.21 nM) and VEGFR-2 (IC50 = 68 nM). nih.gov

Aromatase and Steroid Sulfatase (STS): In estrogen receptor-positive (ER+) breast cancer, local production of estrogens fuels tumor growth. Aromatase and STS are key enzymes in this process. mdpi.com Benzofuran ketone sulfamates have been developed as dual aromatase-steroid sulfatase inhibitors (DASIs). While initial benzofuran ketone sulfamates showed potent, low nanomolar STS inhibition but weak aromatase activity, structural modifications, such as the addition of a methyl group at the 3-position of the benzofuran ring, yielded compounds with potent dual inhibitory activity against both enzymes. mdpi.com

Histamine H3 Receptor: H3 receptors are primarily found in the central nervous system and act as autoreceptors to modulate the release of histamine and other neurotransmitters. nih.gov Antagonists of the H3 receptor have potential for treating neurodegenerative and cognitive disorders. nih.gov Several series of benzofuran derivatives have been discovered to act as potent H3 receptor antagonists with nanomolar and subnanomolar affinities. nih.govmdpi.com

Acetylcholinesterase (AChE): Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Numerous studies have reported that benzofuran derivatives, including benzofuran-triazole hybrids and others, exhibit potent AChE inhibitory activity. Molecular docking studies indicate these compounds can interact with key residues in the active site of the enzyme, blocking its catalytic function.

Table 1: Enzyme Inhibitory Activity of Selected Benzofuran Derivatives

Interference with Bacterial and Fungal Metabolic Pathways

The benzofuran scaffold is present in many compounds with significant antimicrobial properties. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria as well as various fungal pathogens. The mechanism of action can involve the disruption of essential metabolic pathways. For example, some synthetic benzofuran derivatives were found to be active inhibitors of chorismate mutase, an enzyme essential for the survival of Mycobacterium tuberculosis. nih.gov Other benzofuran ketoxime derivatives have demonstrated strong antimicrobial effects against Staphylococcus aureus and Candida albicans. While the precise pathways are not always fully elucidated, the broad-spectrum activity suggests interference with fundamental cellular processes.

Structure-Activity Relationship (SAR) Studies of Benzofuran Ketone Scaffolds

The biological potency of benzofuran ketone derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies are crucial for optimizing the activity and selectivity of these compounds.

Influence of Substituent Position and Electronic Properties on Biological Potency

The position and electronic characteristics (electron-donating or electron-withdrawing) of substituents critically determine the biological activity of benzofuran ketones.

Halogenation is a common strategy to enhance potency. The addition of chlorine, bromine, or fluorine atoms can significantly increase anticancer activity, an effect attributed to the ability of halogens to form favorable "halogen bonds" with biological targets, thereby improving binding affinity. mdpi.com The position of the halogen is a critical determinant; for instance, in one study, a bromine atom at the 3-position of the benzofuran ring conferred remarkable cytotoxic activity. mdpi.com However, other research has suggested that a halogen attached to an alkyl or acetyl moiety, rather than directly to the benzofuran ring, is more beneficial for activity. Specifically, for dual aromatase-steroid sulfatase inhibitors, chloro and cyano groups on a phenyl ring substituent were found to be superior to a fluoro group for aromatase inhibition. mdpi.com

The position of other functional groups also plays a pivotal role. For example, a methoxy (B1213986) group at the C-6 position of the benzofuran ring resulted in 2-4 times greater potency than an unsubstituted analog and 3-10 times higher activity than a compound with a methoxy group at the C-7 position. nih.gov In the development of DASI compounds, placing the required sulfamate (B1201201) group at the 6-position of the benzofuran ring was clearly superior to placing it at the 5-position. mdpi.com These findings underscore that subtle changes in the substitution pattern can lead to dramatic differences in biological potency and target selectivity.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Benzofuran Derivatives

Role of Halogenation and Other Substituents on Activity Modulation

The biological activity of benzofuran ketone derivatives is significantly influenced by the nature and position of substituents on both the benzofuran core and the ketone side chain. Halogenation, in particular, has been identified as a critical factor in modulating the potency and selectivity of these compounds.

Research into the structure-activity relationships (SAR) of benzofuran derivatives has demonstrated that the introduction of halogen atoms, such as chlorine and bromine, can enhance biological activities, including anticancer and antimicrobial effects. nih.govresearchgate.netrsc.org For instance, the presence of a chlorine group on the benzofuran ring has been shown to increase the number of binding interactions with biological targets, leading to improved anticancer activity. nih.gov This enhancement is often attributed to the electron-withdrawing nature and lipophilicity of halogens, which can alter the molecule's electronic distribution, membrane permeability, and binding affinity.

Specifically, in studies on antimicrobial agents, chlorination of the benzofuran ring was found to enhance both antibacterial and antifungal potencies. rsc.org The position of the halogen is also crucial. For example, derivatives with halogen substitutions have shown significant cytotoxic activity. researchgate.net

Beyond halogenation, other substituents also play a pivotal role. The addition of phenolic hydroxyl groups can be crucial for activity, as these groups can act as hydrogen bond donors, promoting favorable interactions with target proteins. nih.govresearchgate.net The presence of electron-donating groups, such as methoxy groups, in combination with halogens, has been observed to influence the pro-oxidative and pro-apoptotic properties of these derivatives. researchgate.net The nature of the substituent at the C-2 position, where the butan-1-one chain is located in the subject compound, is important for maintaining a specific conformation required for biological activity. nih.gov

The following table summarizes the observed effects of various substituents on the biological activity of benzofuran derivatives based on published research findings.

| Substituent Group | Position | Observed Effect on Biological Activity | Potential Mechanism | Reference |

|---|---|---|---|---|

| Chlorine (Cl) | Benzene (B151609) Ring | Increased anticancer and antimicrobial activity | Enhances binding interactions, alters lipophilicity | nih.govrsc.org |

| Bromine (Br) | Benzene Ring | Stronger pro-oxidative and pro-apoptotic properties | Influences electronic properties and reactivity | researchgate.net |

| Phenolic Hydroxyl (-OH) | Benzene Ring (e.g., C7) | Crucial for modulating anticancer activity | Acts as a hydrogen bond donor in target interactions | nih.gov |

| Methoxy (-OCH3) | Benzene Ring | Modulates pro-oxidative and pro-apoptotic effects (often in combination with halogens) | Electron-donating properties affect molecular electronics | researchgate.net |

| Nitro (-NO2) | Benzene Ring | Significantly boosted anticancer activity | Reduces the melting temperature of DNA in cancer cells | nih.gov |

| Alkyl/Aryl Ketone Chain | C2-Position | Maintains conformational bias for optimal interaction | Steric and electronic effects on molecular shape | nih.gov |

Pharmacophore Elucidation for Target Interaction Optimization

Pharmacophore modeling is a crucial step in understanding the interaction between a ligand, such as a benzofuran ketone derivative, and its biological target. It involves identifying the essential three-dimensional arrangement of chemical features (pharmacophoric features) that are necessary for biological activity. For benzofuran derivatives, key pharmacophoric features often include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. benthamscience.com

The core benzofuran scaffold itself serves as a fundamental hydrophobic and aromatic feature, providing a rigid framework for the optimal orientation of other functional groups. nih.gov The oxygen atom in the furan (B31954) ring can act as a hydrogen bond acceptor, a common interaction point with protein residues.

In the context of 1-(7-Chloro-1-benzofuran-2-yl)butan-1-one, several features contribute to its potential pharmacophore:

Aromatic Ring: The benzene portion of the benzofuran ring provides a site for π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a target's binding pocket.

Hydrogen Bond Acceptors: The carbonyl oxygen of the butan-1-one group is a strong hydrogen bond acceptor. The oxygen atom of the furan ring can also participate in hydrogen bonding.

Hydrophobic Regions: The butyl chain attached to the carbonyl group and the chlorinated benzene ring contribute to the molecule's lipophilicity, facilitating hydrophobic interactions.

Halogen Bond Donor: The chlorine atom at the 7-position can potentially form halogen bonds, which are specific non-covalent interactions with electron-donating atoms (like oxygen or nitrogen) in a binding site. This has been increasingly recognized as an important interaction in drug design.

By analyzing a series of active benzofuran derivatives, a common pharmacophore model can be developed. This model helps in the rational design of new compounds with enhanced potency and selectivity. For instance, a hybrid pharmacophore approach, which combines features from benzofurans and other known active scaffolds, has been successfully used to design novel derivatives. benthamscience.comresearchgate.net Computational methods like molecular docking are then employed to predict how well these newly designed molecules fit into the target's binding site and interact with key residues, thus optimizing the pharmacophore for stronger binding affinity.

The table below outlines the key pharmacophoric features of the benzofuran ketone scaffold and their roles in target interaction.

| Pharmacophoric Feature | Structural Component | Potential Role in Target Interaction |

|---|---|---|

| Aromatic/Hydrophobic Core | Benzofuran Ring System | Provides a rigid scaffold; participates in π-π stacking and hydrophobic interactions. |

| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O) | Forms strong hydrogen bonds with donor groups (e.g., -NH, -OH) on the target protein. |

| Hydrogen Bond Acceptor | Furan Oxygen | Can form weaker hydrogen bonds with donor groups on the target protein. |

| Hydrophobic Alkyl Group | Butanoyl Side Chain | Engages in hydrophobic/van der Waals interactions within a nonpolar binding pocket. |

| Halogen Feature | 7-Chloro Substituent | Increases lipophilicity; can act as a halogen bond donor to interact with electron-rich atoms. |

Future Perspectives and Research Directions

Development of Novel Benzofuran-Based Compounds with Enhanced Selectivity

A significant future direction in the field of benzofuran (B130515) chemistry is the development of novel compounds with improved selectivity for their biological targets, aiming to maximize therapeutic efficacy while minimizing off-target effects. mdpi.com Researchers are exploring the synthesis of new benzofuran derivatives and conjugates that can selectively interact with specific enzymes, receptors, or signaling pathways implicated in various diseases. nih.govnih.gov

One promising approach is the creation of hybrid molecules that combine the benzofuran core with other pharmacologically active moieties. For instance, benzofuran-isatin conjugates have been designed and synthesized, showing potential as antiproliferative agents that can induce apoptosis in cancer cells. nih.gov Similarly, the development of benzofuran derivatives as selective SIRT2 inhibitors is being pursued for their therapeutic potential in cancer and neurodegenerative diseases. mdpi.com

The quest for selectivity also extends to targeting multiple factors in complex diseases. In the context of Alzheimer's disease, multi-target-directed ligands based on the 2-arylbenzofuran scaffold have been developed. These compounds are designed to interact with multiple components of the disease pathology, such as cholinesterases and cannabinoid receptors, while also exhibiting neuroprotective and immunomodulatory properties. nih.gov For example, certain derivatives have shown the ability to selectively modulate the CB2 receptor and switch microglia from a pro-inflammatory to a neuroprotective phenotype. nih.gov

Future research will likely focus on expanding the library of these selective compounds and employing sophisticated screening methods to identify candidates with the most favorable pharmacological profiles.

Advanced Computational Approaches for Rational Design

The rational design of new benzofuran derivatives is increasingly reliant on advanced computational techniques. nih.govmdpi.com These in silico methods provide valuable insights into the structure-activity relationships (SAR) of these compounds, guiding the synthesis of more potent and selective molecules. researchgate.net

Molecular docking simulations are a key tool in this process, allowing researchers to predict the binding affinity and orientation of newly designed compounds within the active site of a target protein. nih.govnih.gov This approach has been successfully used to design benzofuran hybrids as dual inhibitors of PI3K and VEGFR-2, two important targets in cancer therapy. nih.govnih.gov By understanding the molecular interactions between the ligand and the target, chemists can make informed decisions about structural modifications that are likely to enhance binding and activity.

In addition to predicting binding, computational studies can also be used to elucidate the structural requirements for selective anticancer activity. researchgate.net By analyzing the SAR of a series of benzofuran derivatives, it is possible to identify the key chemical features that contribute to their biological effects. This information is invaluable for the design of the next generation of therapeutic agents.

The integration of computational biology and bioinformatics with traditional medicinal chemistry is expected to accelerate the discovery and optimization of novel benzofuran-based drugs. nih.gov

Mechanistic Studies at the Molecular and Cellular Level

A deeper understanding of the molecular and cellular mechanisms of action of benzofuran derivatives is crucial for their clinical development. drugbank.com While many compounds have shown promising biological activity, the precise pathways through which they exert their effects are often not fully understood.

Benzofuran derivatives have been shown to induce apoptosis in various cancer cell lines, a key mechanism for their anticancer activity. nih.govresearchgate.net Future mechanistic studies will aim to dissect the specific apoptotic pathways that are activated by these compounds. Research has also pointed to other mechanisms, such as the inhibition of tubulin polymerization, which disrupts the cytoskeleton of cancer cells and leads to cell cycle arrest and apoptosis. nih.gov

In the context of cancer, some benzofuran derivatives have been found to inhibit key signaling molecules like PI3K and VEGFR-2, which are involved in cell proliferation and angiogenesis. nih.govnih.gov Further investigation into the downstream effects of inhibiting these pathways will provide a more complete picture of their therapeutic action.

For neurodegenerative diseases like Alzheimer's, mechanistic studies are focused on how benzofuran compounds can modulate neuroinflammation and protect neurons from amyloid-beta-induced toxicity. nih.gov Understanding these processes at a molecular level is essential for developing effective treatments.

Future research will likely employ a range of advanced techniques, including genomics, proteomics, and high-resolution imaging, to unravel the intricate molecular interactions and cellular responses to these promising compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.